

# In-Depth Technical Guide: RWJ-445167

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Compound of Interest		
Compound Name:	RWJ-445167	
Cat. No.:	B15573226	Get Quote

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### **Abstract**

**RWJ-445167**, also known as 3DP-10017, is a synthetic, small-molecule, dual-action inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. Developed by Johnson & Johnson, this oxyguanidine-based compound demonstrated potent antithrombotic activity in preclinical studies. Despite its promising in vitro and in vivo efficacy, the development of **RWJ-445167** was discontinued after it exhibited low oral bioavailability in human clinical trials. This guide provides a comprehensive technical overview of **RWJ-445167**, summarizing its inhibitory activity, experimental protocols, and its place within the coagulation pathway.

## **Core Compound Data**



Parameter	Value	Reference
IUPAC Name	N-(2-(2- (amino(imino)methoxyamino)a cetamido)ethyl)-N-(p- tolylsulfonyl)anthraniloyl)-N'-(p- tolylsulfonyl)anthranilamide	
Molecular Formula	C18H24N6O5S	[1]
Molecular Weight	436.49 g/mol	
CAS Number	226566-43-4	_
Synonyms	3DP-10017	[2]

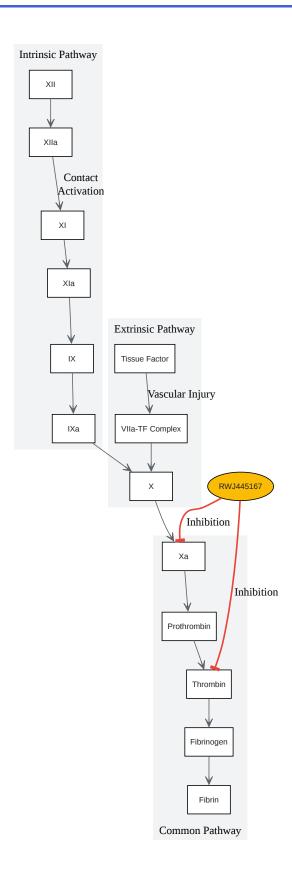
# **Mechanism of Action and Signaling Pathway**

**RWJ-445167** exerts its anticoagulant effect by directly and competitively inhibiting the enzymatic activity of both thrombin and Factor Xa. These two enzymes occupy critical junctures in the coagulation cascade.

- Factor Xa is the converging point of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin.
- Thrombin is the final effector protease of the cascade, which cleaves fibrinogen to fibrin, leading to clot formation. It also amplifies its own production by activating upstream clotting factors.

By inhibiting both of these enzymes, **RWJ-445167** effectively blocks both the generation of thrombin and its downstream effects, leading to a potent antithrombotic outcome.





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Figure 1: Inhibition of the Coagulation Cascade by RWJ-445167.



# **Quantitative Inhibitory Activity**

The inhibitory potency of **RWJ-445167** against its target enzymes has been quantified through the determination of its inhibition constants (Ki).

Target Enzyme	Ki Value (nM)	Reference
Thrombin (Factor IIa)	4.0	[3][4][5]
Factor Xa	230	[3][4][5]

These values indicate that **RWJ-445167** is a more potent inhibitor of thrombin than Factor Xa.

# **Experimental Protocols**

While the original, detailed protocols for the initial evaluation of **RWJ-445167** are not publicly available in full, based on standard practices in the field and information from related publications, the following methodologies are likely to have been employed.

## **Enzymatic Assays for Ki Determination**

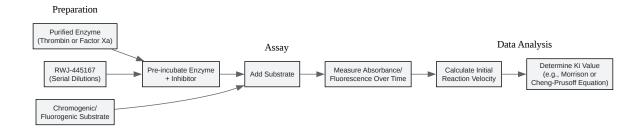
Objective: To determine the inhibition constant (Ki) of **RWJ-445167** against human  $\alpha$ -thrombin and human Factor Xa.

#### Methodology:

- Enzyme and Substrate Preparation: Purified human α-thrombin and Factor Xa are used. A chromogenic or fluorogenic substrate specific to each enzyme is prepared in a suitable buffer (e.g., Tris-HCl with polyethylene glycol and NaCl).
- Inhibitor Preparation: A stock solution of RWJ-445167 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
- · Assay Procedure:
  - The enzyme, buffer, and varying concentrations of RWJ-445167 (or vehicle control) are pre-incubated in a 96-well plate at a controlled temperature (e.g., 37°C).



- The reaction is initiated by the addition of the specific substrate.
- The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
- Data Analysis:
  - The initial velocity (rate) of the reaction is calculated for each inhibitor concentration.
  - The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if IC50 values are first determined.



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Figure 2: Generalized Workflow for Enzymatic Ki Determination.

### In Vivo Antithrombotic Activity Assessment

Objective: To evaluate the antithrombotic efficacy of **RWJ-445167** in a preclinical animal model. A likely model, given the compound's targets, is a rat arterial thrombosis model.[1]

### Methodology:

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

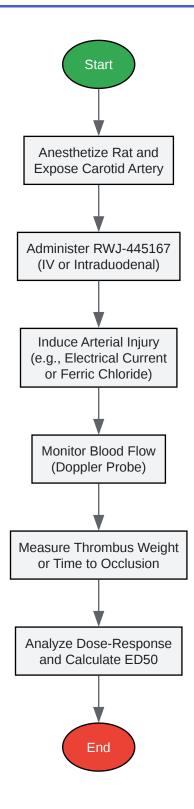






- Thrombosis Induction: Anesthetized rats are subjected to a pro-thrombotic stimulus in a major artery (e.g., the carotid artery). A common method is electrical injury or ferric chloride application to induce endothelial damage and subsequent thrombus formation.
- Drug Administration: **RWJ-445167** is administered to different groups of animals at various doses, typically via intravenous (IV) or intraduodenal administration due to its known poor oral bioavailability. A control group receives the vehicle.
- Efficacy Measurement: The primary endpoint is the measurement of thrombus weight or the time to vessel occlusion. Blood flow through the artery can be monitored using a Doppler flow probe.
- Data Analysis: The dose-response relationship for the antithrombotic effect is determined by comparing the thrombus weight or time to occlusion in the drug-treated groups to the control group. The ED50 (the dose required to achieve 50% of the maximal effect) can be calculated.





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Figure 3: Generalized Workflow for In Vivo Antithrombotic Study.

## **Pharmacokinetic Profile**



The primary limitation of **RWJ-445167** is its low oral bioavailability.[6] A study focused on improving its absorption through a specific formulation provides some insight into its pharmacokinetic properties in rats.

Parameter	Free Compound Solution	Complex in In-situ Gelling Formulation	Reference
Administration Route	Duodenal	Duodenal	[1]
Bioavailability	4.26%	28.24%	[1]
Aqueous Solubility	61 mg/mL	0.58 mg/mL (as complex)	[1]
Partition Coefficient	0.05	7.59 (as complex)	[1]

These data highlight the hydrophilic nature of the free compound and the significant improvement in bioavailability achieved by increasing its lipophilicity through complexation and formulation.

# **Summary and Conclusion**

**RWJ-445167** is a potent dual inhibitor of thrombin and Factor Xa with demonstrated antithrombotic activity in preclinical models. Its mechanism of action, targeting two central points in the coagulation cascade, provides a strong rationale for its anticoagulant effects. However, the compound's development was halted due to poor oral bioavailability, a common challenge for hydrophilic drugs. The exploration of prodrugs and advanced formulations to overcome this limitation underscores the compound's initial promise.[1][6] The data and methodologies presented in this guide offer a technical foundation for researchers interested in the study of dual-action anticoagulants and the challenges of oral drug delivery.

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